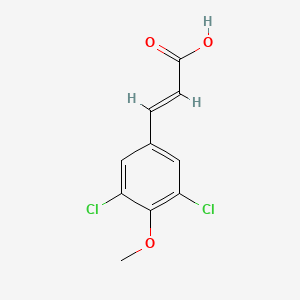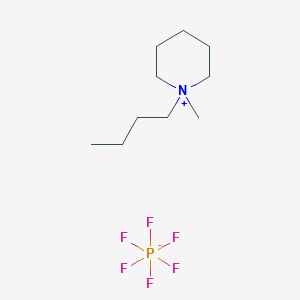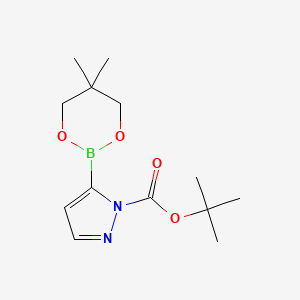![molecular formula C17H14ClNOS B6328044 N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide CAS No. 1274904-38-9](/img/structure/B6328044.png)
N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide, also known as DMCBT, is a synthetic compound that has been used in various scientific research applications. It has a wide range of biochemical and physiological effects and has been used to study a variety of biological processes.
Aplicaciones Científicas De Investigación
N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide has been used in various scientific research applications. It has been used to study the effects of various drugs on the central nervous system, as well as to study the effects of various hormones on the reproductive system. It has also been used to study the effects of various hormones on the cardiovascular system. In addition, this compound has been used to study the effects of various environmental toxins on the nervous system.
Mecanismo De Acción
The mechanism of action of N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide is not fully understood. However, it is believed to act as an agonist at certain receptors in the central nervous system, leading to the activation of various biochemical pathways. In addition, this compound has been shown to interact with various enzymes, leading to the activation of various metabolic pathways.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects. In addition, this compound has been shown to have neuroprotective effects and to be neurogenic. It has also been shown to have anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it has a relatively short half-life in the body, making it difficult to use in long-term experiments.
Direcciones Futuras
There are a number of potential future directions for N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide. One potential direction is to explore its potential use as an anti-cancer drug. Another potential direction is to explore its potential use as a neuroprotective agent. In addition, this compound could be further studied to determine its potential use as an anti-inflammatory, anti-oxidative, and anti-apoptotic agent. Finally, this compound could be further studied to determine its potential use as a drug for the treatment of neurological disorders.
Métodos De Síntesis
N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide can be synthesized by a variety of methods. One method is the reaction of 2,5-dimethylphenyl isocyanate with 3-chlorobenzo[b]thiophen-2-yl chloride in the presence of a base such as pyridine. The reaction yields the desired product in good yields. Another method is the reaction of 2,5-dimethylphenyl isocyanate with 3-chlorobenzo[b]thiophen-2-yl chloride in the presence of a base such as potassium carbonate. This method yields the desired product in excellent yields.
Propiedades
IUPAC Name |
N-(3-chloro-1-benzothiophen-2-yl)-N-(2,5-dimethylphenyl)formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS/c1-11-7-8-12(2)14(9-11)19(10-20)17-16(18)13-5-3-4-6-15(13)21-17/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLBFZMWYLMCFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(C=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate, 97%](/img/structure/B6327986.png)


![Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6328010.png)



![(3-Chlorobenzo[b]thiophen-2-yl)-N-(3-iodophenyl)formamide](/img/structure/B6328039.png)
![N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide](/img/structure/B6328042.png)

![2-[(2S)-1-tert-Butoxycarbonylazetidin-2-yl]acetic acid](/img/structure/B6328063.png)
![N-[(Benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalanine, 97%](/img/structure/B6328066.png)